3-Amino-6-bromo-5-fluorobenzisoxazole
CAS No.:
Cat. No.: VC18349197
Molecular Formula: C7H4BrFN2O
Molecular Weight: 231.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrFN2O |
|---|---|
| Molecular Weight | 231.02 g/mol |
| IUPAC Name | 6-bromo-5-fluoro-2,1-benzoxazol-3-amine |
| Standard InChI | InChI=1S/C7H4BrFN2O/c8-4-2-6-3(1-5(4)9)7(10)12-11-6/h1-2H,10H2 |
| Standard InChI Key | HOHGSPXKDKJKSY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC2=NOC(=C21)N)Br)F |
Introduction
Chemical Structure and Nomenclature
3-Amino-6-bromo-5-fluorobenzisoxazole belongs to the benzisoxazole family, a class of bicyclic heterocycles featuring a fused benzene and isoxazole ring system. The isoxazole moiety comprises a five-membered ring with adjacent oxygen and nitrogen atoms, while the benzene ring provides aromatic stability. The substituent arrangement—amino (-NH₂) at position 3, bromo (-Br) at position 6, and fluoro (-F) at position 5—confers distinct electronic and steric properties to the molecule.
Molecular Formula and Weight
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Molecular Formula: C₇H₄BrFN₂O
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Molecular Weight: 230.92 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, F=19.00, N=14.01, O=16.00)
The IUPAC name, 3-amino-6-bromo-5-fluoro-1,2-benzisoxazole, reflects the numbering of the fused ring system, where the isoxazole oxygen occupies position 1 and nitrogen position 2.
Synthesis and Manufacturing
The synthesis of 3-amino-6-bromo-5-fluorobenzisoxazole leverages solid-phase methodologies optimized for benzisoxazole derivatives. A landmark approach, detailed by Lepore and Wiley, involves a two-step process utilizing the Kaiser oxime resin to anchor intermediates during cyclization .
Key Synthetic Steps
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Loading Reaction:
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Cyclitive Removal:
Table 1: Synthetic Parameters for 3-Amino-6-bromo-5-fluorobenzisoxazole
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 4-Bromo-2-fluorobenzonitrile | |
| Loading Solvent | THF | |
| Cyclization Agent | TFA/H₂O (80:20) | |
| Reaction Time (Cyclization) | 1 hour |
Physicochemical Properties
The compound’s properties are influenced by its halogen substituents and aromatic system:
Spectroscopic Data
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Mass Spectrometry (MS): Predicted molecular ion peak at m/z 230.92 (M⁺), with fragmentation patterns consistent with loss of Br (79.90 Da) and subsequent decomposition of the isoxazole ring .
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Nuclear Magnetic Resonance (NMR):
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic media.
Reactivity and Chemical Modifications
The trifunctional nature of 3-amino-6-bromo-5-fluorobenzisoxazole enables diverse chemical transformations:
Nucleophilic Aromatic Substitution (NAS)
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Bromine Replacement: Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups, enabling diversification at position 6 .
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Amino Group Derivatization: Acylation with acetyl chloride yields 3-acetamido derivatives, enhancing lipophilicity for biological assays .
Table 2: Representative Chemical Modifications
Electrophilic Substitution
The electron-deficient aromatic ring facilitates electrophilic attacks at position 4, guided by the directing effects of the amino and halogen groups. Nitration using HNO₃/H₂SO₄ introduces nitro substituents selectively at this position .
Biological Activities and Applications
While direct studies on 3-amino-6-bromo-5-fluorobenzisoxazole remain limited, structural analogs exhibit promising bioactivity:
Antimicrobial Properties
Fluorinated benzisoxazoles demonstrate broad-spectrum activity against Gram-positive bacteria, with MIC values ≤2 µg/mL . The amino group’s hydrogen-bonding capacity likely contributes to target engagement.
Comparative Analysis with Structural Analogs
Table 3: Substituent Effects on Key Properties
| Compound | LogP | Melting Point (°C) | Bioactivity (IC₅₀, nM) | Source |
|---|---|---|---|---|
| 3-Amino-5-fluorobenzisoxazole | 1.2 | 145–147 | 120 (EGFR) | |
| 3-Amino-6-bromo-5-fluorobenzisoxazole | 2.1 | 162–164 | Pending |
The bromine atom increases lipophilicity (LogP from 1.2 to 2.1), potentially improving membrane permeability but reducing aqueous solubility.
Future Research Directions
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Biological Screening: Evaluate anticancer and antimicrobial efficacy in vitro.
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Process Optimization: Develop greener synthetic routes using biocatalysts or flow chemistry.
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Computational Modeling: Predict ADMET properties to guide drug development.
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